5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide
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Description
5-bromo-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H13BrN4O4S and its molecular weight is 377.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives, a key component of this compound, are known to interact with a diverse range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Action Environment
The chemical stability and biological activity of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .
Properties
IUPAC Name |
5-bromo-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O4S/c1-16-6-10(14-7-16)21(18,19)15-5-4-13-11(17)8-2-3-9(12)20-8/h2-3,6-7,15H,4-5H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWMWOPFRZULJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.